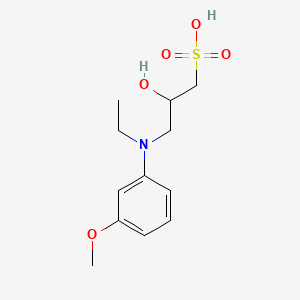
Methyl 5-amino-2-oxo-6-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyrimidinecarboxylicacid,5-amino-1,2,3,6-tetrahydro-2-oxo-6-thioxo-,methylester(9CI) is a complex organic compound with the molecular formula C6H7N3O3S This compound is characterized by its pyrimidine ring structure, which is a six-membered ring containing nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinecarboxylicacid,5-amino-1,2,3,6-tetrahydro-2-oxo-6-thioxo-,methylester(9CI) typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amino acid derivative with a thiourea compound can lead to the formation of the desired pyrimidine ring structure. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the cyclization reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and precise control of reaction parameters, such as temperature and pH, is crucial to ensure the consistency and yield of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4-Pyrimidinecarboxylicacid,5-amino-1,2,3,6-tetrahydro-2-oxo-6-thioxo-,methylester(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can lead to a variety of substituted pyrimidine derivatives .
科学研究应用
4-Pyrimidinecarboxylicacid,5-amino-1,2,3,6-tetrahydro-2-oxo-6-thioxo-,methylester(9CI) has several applications in scientific research:
作用机制
The mechanism of action of 4-Pyrimidinecarboxylicacid,5-amino-1,2,3,6-tetrahydro-2-oxo-6-thioxo-,methylester(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thioxo group allows for interactions with thiol-containing proteins, potentially affecting redox balance and signaling pathways. Additionally, the amino and carboxylic acid ester groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-: This compound shares a similar pyrimidine ring structure but lacks the thioxo group, resulting in different chemical properties and reactivity.
5-Aminoorotic acid: Another related compound with a similar core structure but different functional groups, leading to distinct applications and biological activities.
Uniqueness
The uniqueness of 4-Pyrimidinecarboxylicacid,5-amino-1,2,3,6-tetrahydro-2-oxo-6-thioxo-,methylester(9CI) lies in its combination of functional groups, which confer specific chemical reactivity and potential for diverse applications. The presence of the thioxo group, in particular, distinguishes it from other similar compounds and contributes to its unique properties.
属性
分子式 |
C6H7N3O3S |
|---|---|
分子量 |
201.21 g/mol |
IUPAC 名称 |
methyl 5-amino-2-oxo-4-sulfanylidene-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C6H7N3O3S/c1-12-5(10)3-2(7)4(13)9-6(11)8-3/h7H2,1H3,(H2,8,9,11,13) |
InChI 键 |
VBYXCSYYNWECEM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C(=S)NC(=O)N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2,3-Dihydroimidazo[1,2-c]pyrimidine](/img/structure/B13110226.png)








